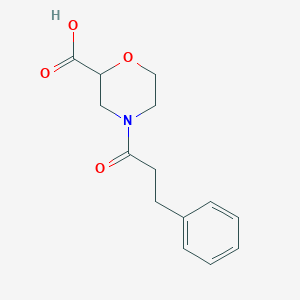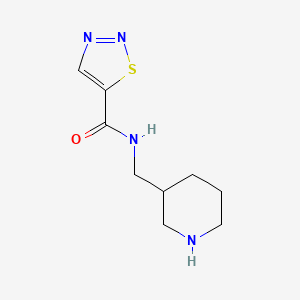![molecular formula C11H15FN2O4S B7589222 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid, also known as BAY 94-8862, is a novel compound that has been studied for its potential therapeutic applications in various medical conditions. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. However, one of the limitations of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is its relatively complex synthesis process, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several potential future directions for the research on 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862. One area of interest is the development of more efficient synthesis methods that can improve the scalability of the compound for large-scale production. Another area of interest is the evaluation of the safety and efficacy of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 in clinical trials, which can provide valuable insights into its potential therapeutic applications in humans. Additionally, further research is needed to better understand the mechanism of action of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 and its potential applications in other medical conditions beyond pain and inflammation.
Synthesemethoden
The synthesis of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 involves a multi-step process that starts with the reaction of 5-fluoropyridine-3-carboxylic acid with butan-2-ylamine. The resulting intermediate is then treated with chlorosulfonyl isocyanate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain and inflammation. It has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S/c1-3-8(2)14(7-11(15)16)19(17,18)10-4-9(12)5-13-6-10/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYULPLTUHNKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CN=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)


![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)


![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)